Scabraside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Scabraside is typically isolated from the sea cucumber Holothuria scabra through extraction and purification processes. The extraction involves using solvents like methanol to obtain the crude extract, followed by chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for purification and structure elucidation .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from sea cucumbers, followed by purification using advanced chromatographic techniques. The process ensures the isolation of high-purity this compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Scabraside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic moiety of this compound, altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified glycosidic moieties and functional groups, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Scabraside has a wide range of scientific research applications:
Mechanism of Action
Scabraside exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: This compound induces apoptosis in cancer cells by decreasing the expression of anti-apoptotic proteins like BCl-2 and increasing the expression of pro-apoptotic proteins such as caspase-3.
Inhibition of Metastasis: It inhibits metastasis by reducing the expression of genes involved in lymphangiogenesis and invasion, such as VEGF-C and MMP-9.
Anti-inflammatory and Antioxidant Activities: This compound interacts with proteins like KEAP1 and iNOS, exhibiting strong antioxidant and anti-inflammatory activities.
Comparison with Similar Compounds
Scabraside is compared with other triterpene glycosides from sea cucumbers, such as:
Holothurinoside G: Similar to this compound, holothurinoside G exhibits antioxidant and anti-inflammatory properties.
Fuscocinerosides B and C: These compounds share structural similarities with this compound and exhibit comparable biological activities.
Intercedenside C: Another triterpene glycoside with high affinity for apoptotic receptors in lung cancer cells.
This compound stands out due to its potent anticancer properties and its ability to inhibit metastasis, making it a unique and valuable compound for further research and development .
Properties
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGQYUORDTXOR-GPQRQXLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878043 | |
Record name | Gentiopicrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20831-76-9 | |
Record name | Gentiopicroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentiopicrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentiopicrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTIOPICRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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